
9-Bromo-10-iodophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-10-iodophenanthrene is a halogenated polycyclic aromatic hydrocarbon It is a derivative of phenanthrene, where bromine and iodine atoms are substituted at the 9th and 10th positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-10-iodophenanthrene typically involves the bromination and iodination of phenanthrene. One common method involves the bromination of phenanthrene using bromine in carbon tetrachloride, followed by iodination using iodine monochloride. The reaction conditions often require refluxing and careful control of temperature to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require efficient handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
9-Bromo-10-iodophenanthrene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with aryl boronic acids would yield biaryl compounds, while nucleophilic substitution with amines would yield aryl amines.
Applications De Recherche Scientifique
9-Bromo-10-iodophenanthrene has several applications in scientific research:
Biology: The compound can be used in the study of halogen bonding interactions in biological systems.
Mécanisme D'action
The mechanism by which 9-Bromo-10-iodophenanthrene exerts its effects is largely dependent on its chemical reactivity. The presence of bromine and iodine atoms allows for selective interactions with other molecules, facilitating various chemical transformations. In biological systems, it may interact with specific molecular targets through halogen bonding, influencing the activity of enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Bromophenanthrene: Similar in structure but lacks the iodine atom, making it less versatile in certain reactions.
9-Iodophenanthrene: Similar but lacks the bromine atom, affecting its reactivity and applications.
9-Bromoanthracene: Another halogenated polycyclic aromatic hydrocarbon with different electronic properties.
Uniqueness
9-Bromo-10-iodophenanthrene is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and enable a wider range of chemical transformations. This dual substitution allows for more selective and versatile applications in synthesis and research.
Propriétés
Formule moléculaire |
C14H8BrI |
|---|---|
Poids moléculaire |
383.02 g/mol |
Nom IUPAC |
9-bromo-10-iodophenanthrene |
InChI |
InChI=1S/C14H8BrI/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H |
Clé InChI |
BIEQVRWHESSXJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,8-Dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B14907454.png)

![n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14907469.png)
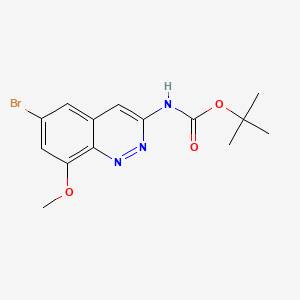
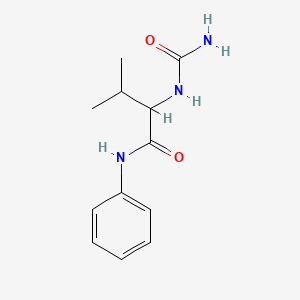
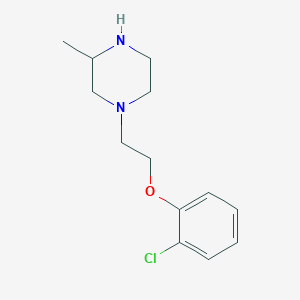

![8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B14907504.png)
![(S)-6-Ethyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14907506.png)
![2-Benzyl-4-chloropyrido[3,2-c]pyridazine-3,6(2H,5H)-dione](/img/structure/B14907508.png)
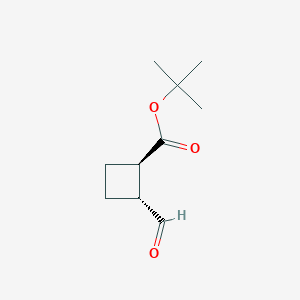
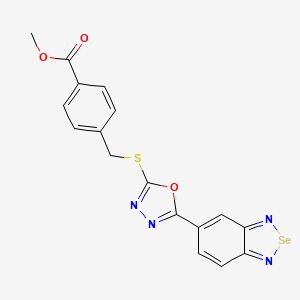
![2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4h)-yl)-6-fluorobenzonitrile](/img/structure/B14907529.png)
